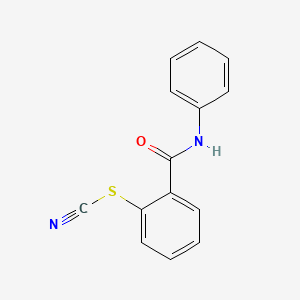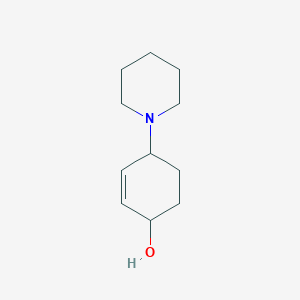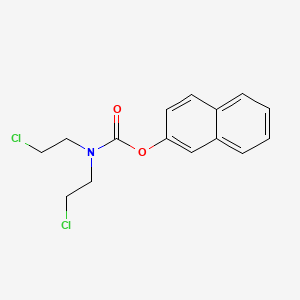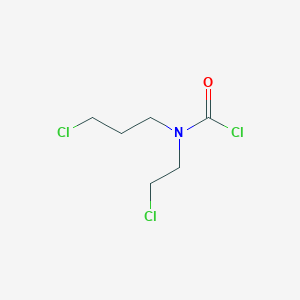
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a chlorine atom. The compound is known for its reactivity and is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride typically involves the reaction of an amine with phosgene. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2]\text{Cl} ] In this reaction, the amine reacts with phosgene to form the carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of specialized equipment to handle the reactive intermediates and products.
化学反应分析
Types of Reactions
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of carbamic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include substituted carbamoyl chlorides, carbamic acids, and other derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but with different substituents.
Ethylcarbamoyl Chloride: Another carbamoyl chloride with ethyl groups.
Phenylcarbamoyl Chloride: Contains a phenyl group instead of alkyl groups.
Uniqueness
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is unique due to the presence of both 2-chloroethyl and 3-chloropropyl groups, which confer specific reactivity and properties. This makes it suitable for specialized applications in various fields of research and industry.
属性
CAS 编号 |
62899-73-4 |
|---|---|
分子式 |
C6H10Cl3NO |
分子量 |
218.5 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-(3-chloropropyl)carbamoyl chloride |
InChI |
InChI=1S/C6H10Cl3NO/c7-2-1-4-10(5-3-8)6(9)11/h1-5H2 |
InChI 键 |
UQTFWLOMYPJQKT-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CCCl)C(=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
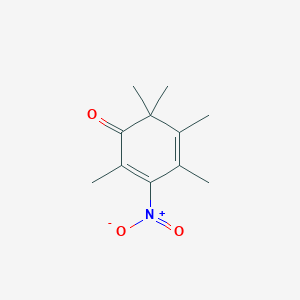
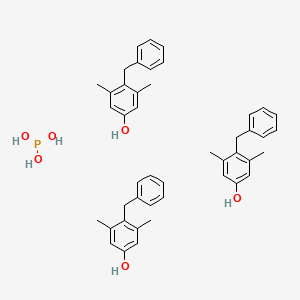


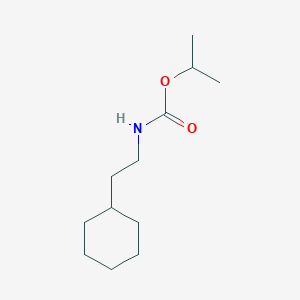

![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

